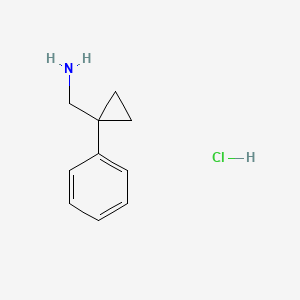
(Phenylcyclopropyl)methylamine Hydrochloride
Vue d'ensemble
Description
(Phenylcyclopropyl)methylamine Hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.678 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of (Phenylcyclopropyl)methylamine Hydrochloride consists of a phenyl group attached to a cyclopropyl group, which is further attached to a methylamine group . The exact structure and properties can be determined using techniques such as gas chromatography .Chemical Reactions Analysis
While specific chemical reactions involving (Phenylcyclopropyl)methylamine Hydrochloride are not detailed in the search results, amines in general can undergo various reactions. These include alkylation, acylation, and elimination reactions . Amines can also react with acids .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (Phenylcyclopropyl)methylamine Hydrochloride, also known as (1-Phenylcyclopropyl)methylamine Hydrochloride:
Neuropharmacology
(1-Phenylcyclopropyl)methylamine Hydrochloride has been studied for its potential as a serotonin receptor agonist . This compound can selectively target serotonin 2C receptors, which are implicated in various psychiatric and neurological disorders. Research indicates its potential use in developing new treatments for conditions such as depression, anxiety, and schizophrenia .
Cancer Research
This compound has shown promise in cancer research , particularly in the study of cancer cell metabolism and apoptosis. It has been used in experiments to understand the mechanisms of cancer cell survival and death, providing insights that could lead to the development of new cancer therapies .
Metabolic Studies
In metabolic research, (1-Phenylcyclopropyl)methylamine Hydrochloride is utilized to study metabolic pathways and their regulation. Its effects on cellular metabolism can help elucidate the biochemical processes involved in metabolic disorders such as diabetes and obesity .
Epigenetics
The compound is also used in epigenetic studies to investigate how gene expression is regulated by chemical modifications. By influencing chromatin structure and function, it helps researchers understand the role of epigenetic changes in diseases and development .
Signal Transduction
(1-Phenylcyclopropyl)methylamine Hydrochloride is valuable in the study of signal transduction pathways . It aids in understanding how cells respond to external signals and how these pathways are altered in diseases. This research is crucial for developing targeted therapies for various conditions .
Protease Inhibition
Research has explored the use of this compound in protease inhibition . Proteases are enzymes that break down proteins, and their regulation is vital in many biological processes. Inhibiting specific proteases can help in the treatment of diseases where protease activity is dysregulated .
Apoptosis Research
The compound is used to study apoptosis , or programmed cell death, which is a critical process in development and disease. Understanding how (1-Phenylcyclopropyl)methylamine Hydrochloride influences apoptosis can provide insights into treatments for diseases characterized by excessive or insufficient cell death .
Chromatin and Epigenetics
In addition to general epigenetic studies, this compound is specifically used to investigate chromatin dynamics . Chromatin structure plays a key role in gene expression and DNA repair, and studying its modulation by (1-Phenylcyclopropyl)methylamine Hydrochloride can reveal important aspects of cellular function and disease mechanisms .
These applications highlight the versatility and importance of (1-Phenylcyclopropyl)methylamine Hydrochloride in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Safety measures for handling (Phenylcyclopropyl)methylamine Hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
The primary target of (Phenylcyclopropyl)methylamine Hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
(Phenylcyclopropyl)methylamine Hydrochloride acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (Phenylcyclopropyl)methylamine Hydrochloride binds to the 5-HT2C receptor, triggering a response.
Biochemical Pathways
It is known that the 5-ht2c receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior . Therefore, the activation of this receptor by (Phenylcyclopropyl)methylamine Hydrochloride could potentially influence these physiological processes.
Pharmacokinetics
It is known that the compound ishighly soluble in water , which could influence its absorption and distribution in the body
Result of Action
The activation of the 5-HT2C receptor by (Phenylcyclopropyl)methylamine Hydrochloride could potentially result in various physiological effects, depending on the specific location of the receptor in the body. For instance, the activation of 5-HT2C receptors in the brain could potentially influence mood and anxiety .
Action Environment
The action of (Phenylcyclopropyl)methylamine Hydrochloride could be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it could be easily distributed in bodily fluids . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
(1-phenylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-8-10(6-7-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJEPXECDDEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylcyclopropyl)methylamine Hydrochloride | |
CAS RN |
935-43-3 | |
| Record name | Cyclopropanemethanamine, 1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



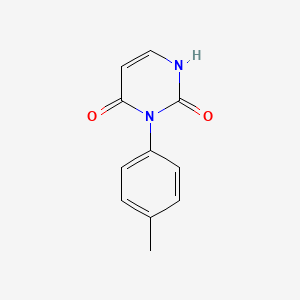
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)
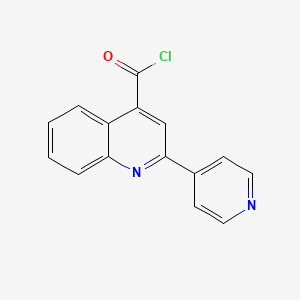
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)

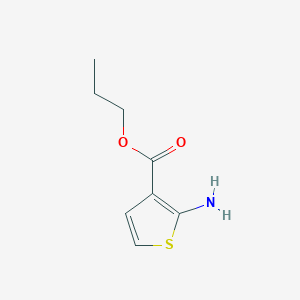
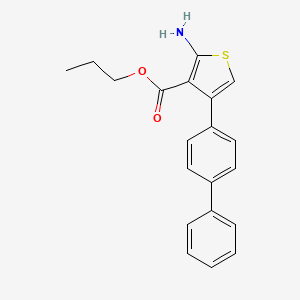
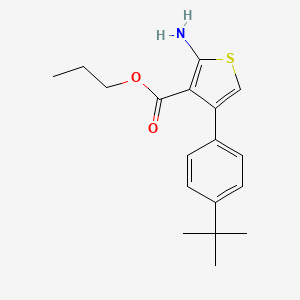
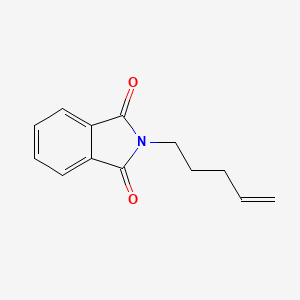
![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
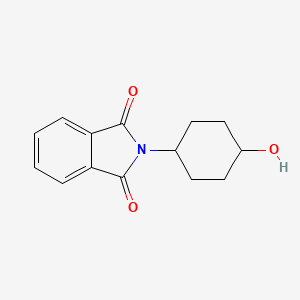

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)